N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034394-12-0 |
Molecular Formula | C₁₅H₁₅N₅O₂S |
Molecular Weight | 329.4 g/mol |
This compound features a bipyridine moiety and a pyrazole ring, which contribute to its unique biological properties and reactivity.
The biological activity of this compound has been primarily attributed to its role as an inhibitor of specific enzymes. Notably, it exhibits significant inhibitory effects on carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and facilitating various physiological processes. By binding to the active site of these enzymes, the compound effectively disrupts their function, leading to alterations in metabolic pathways .
Additionally, sulfonamides like this compound are known for their antibacterial properties. They mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis, thereby inhibiting bacterial growth.
Antimicrobial Activity
This compound demonstrates promising antimicrobial activity against various bacterial strains. Its mechanism involves interference with folic acid synthesis in bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Potential
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. In one study, pyrazole derivatives showed IC50 values ranging from 12 nM to 49.85 µM against various cancer cell lines . The specific mechanisms through which these compounds exert their anticancer effects often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Study on Carbonic Anhydrase Inhibition
A study focused on the inhibition of carbonic anhydrase by this compound revealed that this compound effectively binds to the enzyme's active site. The inhibition was quantified using kinetic assays that demonstrated a significant reduction in enzyme activity at micromolar concentrations.
Evaluation of Antitumor Activity
In another investigation into the antitumor potential of pyrazole derivatives including this compound, researchers reported that certain modifications to the pyrazole structure enhanced cytotoxicity against HepG2 liver cancer cells. The study highlighted that compounds with specific substituents exhibited IC50 values below 40 µM, indicating low cytotoxicity while maintaining antitumor efficacy .
Properties
IUPAC Name |
1-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-12-2-7-17-15(8-12)13-3-5-16-6-4-13/h2-8,10-11,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGNOUUAAJHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.